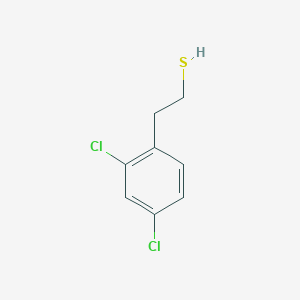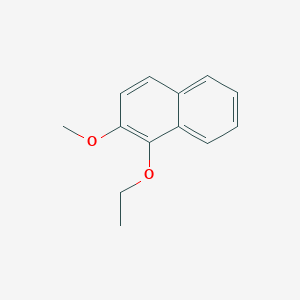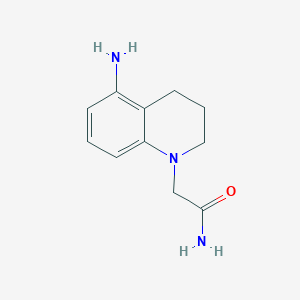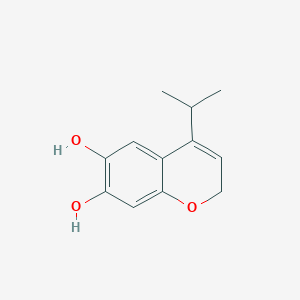
Benzeneethanethiol, 2,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanethiol, 2,4-dichloro- is a halogenated aromatic thiol It is a compound that contains a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a thiol group (-SH) attached to the ethane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethiol, 2,4-dichloro- typically involves the halogenation of benzene derivatives followed by thiolation. One common method includes the reaction of 2,4-dichlorobenzene with thiourea under acidic conditions to form the desired thiol compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of Benzeneethanethiol, 2,4-dichloro- may involve large-scale halogenation processes using chlorinating agents such as chlorine gas or sulfuryl chloride. The thiolation step can be carried out using thiourea or other sulfur-containing reagents under optimized conditions to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanethiol, 2,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding simpler thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneethanethiol, 2,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzeneethanethiol, 2,4-dichloro- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The chlorine atoms enhance the compound’s reactivity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenethiol: Similar structure but lacks the ethane chain.
2,4-Dichlorophenol: Contains hydroxyl group instead of thiol.
2,4-Dichlorobenzyl alcohol: Contains hydroxyl group attached to benzyl position.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial contexts .
Propiedades
Fórmula molecular |
C8H8Cl2S |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 |
Clave InChI |
BJNJJDXSABUTLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-](/img/structure/B11897537.png)









![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)



